molecular formula C13H15NO3S B2385397 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide CAS No. 1787902-88-8

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide

Cat. No. B2385397
M. Wt: 265.33
InChI Key: FHCLVROJAGVHNF-UHFFFAOYSA-N
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Description

Thiophene carboxamides, which this compound is a type of, are a class of organic compounds that have been studied for various applications . They contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a carboxamide group, which is a functional group derived from carboxylic acids.


Synthesis Analysis

The synthesis of thiophene carboxamides can involve various chemical reactions, depending on the specific compound being synthesized . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis for this compound.


Chemical Reactions Analysis

Thiophene carboxamides can participate in various chemical reactions. For example, they can undergo reactions with electrophiles at the thiophene ring, or the carboxamide group can react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamides can be predicted using computational methods or determined experimentally. These properties can include molecular weight, solubility, melting point, and others .

Scientific Research Applications

Electrolysis and Synthesis

  • The electrolysis of furan-carboxylic acids leads to the formation of compounds like N-(2-furoyloxymethyl)-N-methylformamide, highlighting the potential of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide in organic synthesis and electrochemical applications (Konstantinov, Shelepin, & Koloskova, 1971).

Chemoselective Protection

  • Chemoselective protection methods using furan and thiophene derivatives have been developed for heteroaromatic aldehydes. This suggests the potential use of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide in protecting sensitive functional groups in synthetic chemistry (Carpenter & Chadwick, 1985).

Material Science and Photovoltaic Applications

  • Compounds with furan and thiophene units, like the subject compound, have been used in dye-sensitized solar cells. One derivative with a furan conjugated linker showed a significant improvement in solar energy-to-electricity conversion efficiency, indicating potential photovoltaic applications (Kim et al., 2011).

Bioactive Compound Synthesis

  • The synthesis of bioactive compounds often involves the construction of furan and thiophene units. Efficient methods for synthesizing 2-acyl-3-aminofuran derivatives have been developed, demonstrating the relevance of furan-thiophene carboxamide derivatives in medicinal chemistry (He et al., 2020).

Antimicrobial Activity

  • Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes exhibit antimicrobial activity, suggesting that similar structures like N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide could be explored for antibacterial applications (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Supramolecular Chemistry

  • The structural characteristics of furan/thiophene carboxamide compounds affect their crystal packing, which is crucial in supramolecular chemistry. This implies the potential utility of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide in designing materials with specific crystal structures (Rahmani, Salimi, Mohammadzadeh, & Sparkes, 2016).

Safety And Hazards

The safety and hazards of thiophene carboxamides can depend on their specific structure. Some thiophene carboxamides may be harmful if swallowed, inhaled, or in contact with skin. They may also pose environmental hazards .

properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-13(16,7-11-3-2-5-17-11)9-14-12(15)10-4-6-18-8-10/h2-6,8,16H,7,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCLVROJAGVHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide

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